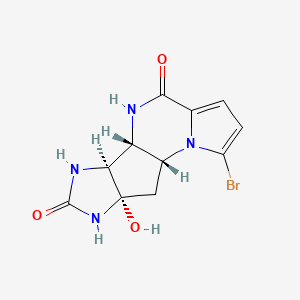
Agelastatin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Agelastatin D is a biochemical that may act as a potent modulator for cancer invasion and metastasis.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Therapeutic Use
Agelastatins, including Agelastatin D, are part of a family of tetracyclic alkaloids isolated from marine sponges. Their chemical synthesis and therapeutic uses, particularly against hematologic malignancies, have been explored. A novel biomimetic cyclization of a tricyclic precursor has been developed to streamline scalable access to agelastatins and their analogues, facilitating research for therapeutic use against cancers (Yoshimitsu & Tun, 2017).
Anticancer Activity
Agelastatin D, along with other agelastatins, has been synthesized and evaluated for anticancer activity. These compounds, particularly Agelastatin A and Agelastatin D, have shown significant potency against various blood cancer cell lines and induce dose-dependent apoptosis (Han et al., 2013).
Total Synthesis
The total synthesis of agelastatins, including Agelastatin D, has been a focus of scientific research due to their complex structure and significant biological activity. Various research groups have developed synthetic routes to assemble these densely functionalized and compact structures (Dong, 2010).
Central Nervous System Penetration
Studies have explored the pharmacokinetics of Agelastatin A in the central nervous system, which could be relevant for Agelastatin D as well. CNS penetration of such compounds is a critical factor for their potential use against brain tumors (Li et al., 2012).
Inhibition of Osteopontin-Mediated Actions
Agelastatin A, and potentially Agelastatin D, have been found to inhibit osteopontin-mediated adhesion, invasion, and colony formation in cancer cell lines. This suggests a role in suppressing malignant transformation and metastasis, which could be significant for therapeutic applications (Mason et al., 2008).
Duchenne Muscular Dystrophy
Agelastatin A, a related compound, has shown potential in preventing muscle damage in a mouse model of Duchenne Muscular Dystrophy (DMD). This suggests that Agelastatin D could also have applications in muscular dystrophy, particularly through the downregulation of osteopontin (OPN) (Feng et al., 2021).
Eigenschaften
CAS-Nummer |
201338-45-6 |
|---|---|
Produktname |
Agelastatin D |
Molekularformel |
C11H11BrN4O3 |
Molekulargewicht |
327.13 g/mol |
IUPAC-Name |
(1R,9S,10S,14S)-3-bromo-14-hydroxy-2,8,11,13-tetrazatetracyclo[7.6.0.02,6.010,14]pentadeca-3,5-diene-7,12-dione |
InChI |
InChI=1S/C11H11BrN4O3/c12-6-2-1-4-9(17)13-7-5(16(4)6)3-11(19)8(7)14-10(18)15-11/h1-2,5,7-8,19H,3H2,(H,13,17)(H2,14,15,18)/t5-,7-,8+,11+/m1/s1 |
InChI-Schlüssel |
AMKORUFKJJIBRU-GIDNPQMSSA-N |
Isomerische SMILES |
C1[C@@H]2[C@H]([C@H]3[C@@]1(NC(=O)N3)O)NC(=O)C4=CC=C(N24)Br |
SMILES |
C1C2C(C3C1(NC(=O)N3)O)NC(=O)C4=CC=C(N24)Br |
Kanonische SMILES |
C1C2C(C3C1(NC(=O)N3)O)NC(=O)C4=CC=C(N24)Br |
Aussehen |
Solid powder |
Andere CAS-Nummern |
201338-45-6 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Agelastatin D |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



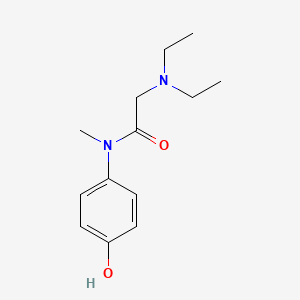
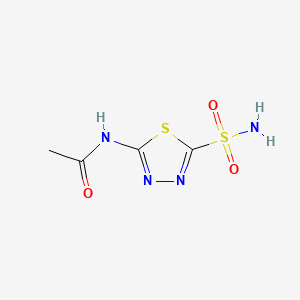
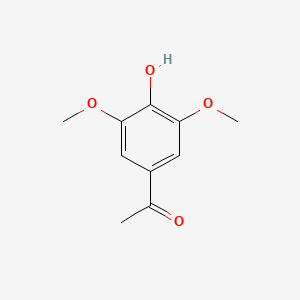
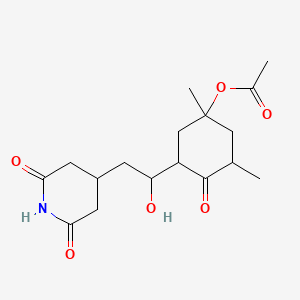

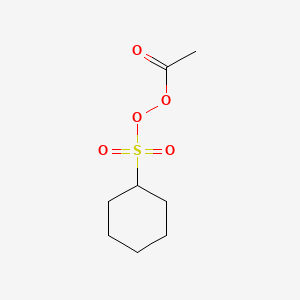
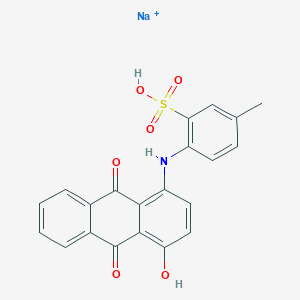
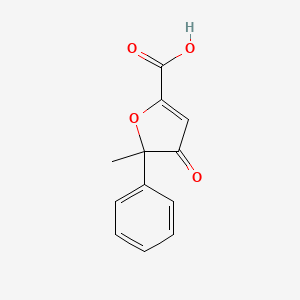
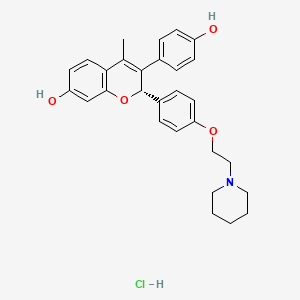
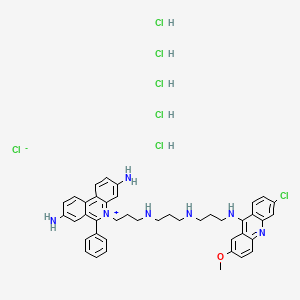
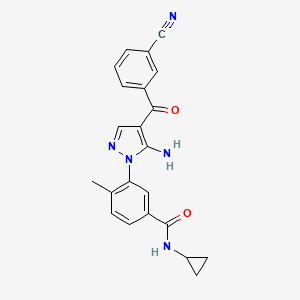
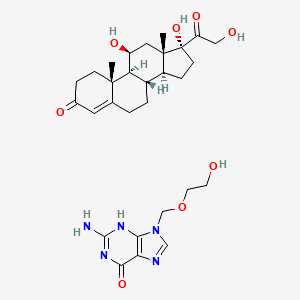
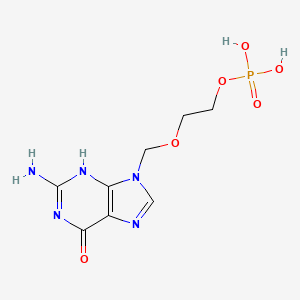
![(2S)-N-[(2R,4S,7R)-7-acetamido-4-[[(2S)-3-(4-acetamidophenyl)-2-aminopropanoyl]-[(2S)-2-[[(2R)-3-(4-acetamidophenyl)-2-aminopropanoyl]amino]-4-methylpentanoyl]carbamoyl]-2-amino-1-(4-chlorophenyl)-8-naphthalen-2-yl-3,6-dioxooctan-4-yl]-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]-N-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxamide](/img/structure/B1665008.png)